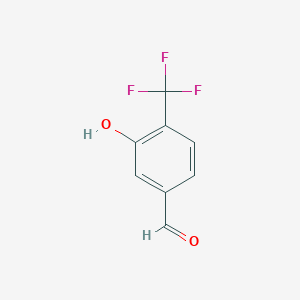

3-Hydroxy-4-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-4-(trifluoromethyl)benzaldehyde, also known as 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, is a chemical compound with the empirical formula C8H5F3O2 . It has a molecular weight of 190.12 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound isOc1ccc(C=O)cc1C(F)(F)F . The InChI key is ZLMUFCNWTPSOSN-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Vibrational Spectral Studies and NLO Properties

Benzaldehydes, including 3-Hydroxy-4-(trifluoromethyl)benzaldehyde, are studied for their molecular structures and vibrational spectral properties. These compounds are utilized in the manufacturing of dyes, perfumes, flavorings, and also in health and agriculture industries. Spectral studies such as FTIR and Raman are performed to understand their molecular dynamics and NLO (Non-Linear Optical) properties, which are significant in the field of optics and material science (Yadav, Sharma, & Kumar, 2018).

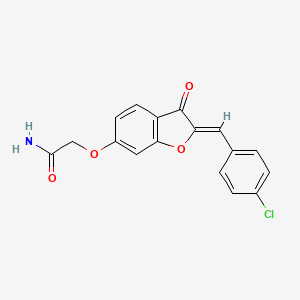

Synthesis and Topoisomerase Inhibitory Actions

Vanillin derivatives, closely related to this compound, have been investigated for their potential in the inhibition of topoisomerases, enzymes involved in DNA replication. These compounds show promise in the treatment of cancer due to their ability to interfere with cancer cell proliferation (Sahoo et al., 2021).

Optical Applications

This compound is also significant in optical applications. It has been studied for its properties in the growth of single crystals, which are essential in the field of nonlinear optics. These studies focus on improving optical transmission, mechanical hardness, and laser damage resistance of the crystals (Venkataramanan, Uchil, & Bhat, 1994).

Photocatalytic Applications

In the realm of green chemistry, this compound derivatives are explored as photocatalysts. They are used in the selective conversion of benzyl alcohol to benzaldehyde, showcasing their potential in environmentally friendly chemical processes (Lima et al., 2017).

Synthesis of Novel Compounds

This compound is also involved in the synthesis of various novel organic compounds, such as 3-acyl-2-naphthols and isocoumarins, which are valuable in the field of organic chemistry and pharmacology (He, Zhang, Shen, & Fan, 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

3-hydroxy-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZKHXAUAQRCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)

![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)

![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)

![(3As,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one](/img/structure/B2623574.png)

![N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2623588.png)

![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)